Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3,5-diethoxybenzoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[(3,5-dichloro-4-methoxybenzoyl)carbamothioyl]amino}benzoate): Similar structure but with different substituents on the aromatic ring.
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Contains a morpholine ring instead of diethoxy groups.
Uniqueness
Ethyl 4-({[(3,5-diethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of diethoxy groups, which can influence its solubility, reactivity, and biological activity. These groups can also affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-[(3,5-diethoxybenzoyl)carbamothioylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-4-26-17-11-15(12-18(13-17)27-5-2)19(24)23-21(29)22-16-9-7-14(8-10-16)20(25)28-6-3/h7-13H,4-6H2,1-3H3,(H2,22,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHKWJJIBQRDCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.